molecular formula C15H21F3N4O2 B6174278 tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate CAS No. 2613382-96-8

tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate

Cat. No. B6174278
CAS RN: 2613382-96-8
M. Wt: 346.3
InChI Key:
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Description

Tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate (TBAP) is an organic compound that has been used in various scientific research applications. TBAP is a versatile compound with a wide range of applications due to its unique properties. TBAP is a heterocyclic compound, meaning it contains at least two different types of atoms in its ring structure. This allows for a wide range of reactivity, making TBAP a useful compound for various research applications. TBAP is also known for its low toxicity and low volatility, making it a safe and cost-effective compound for research.

Scientific Research Applications

Tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate has a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in metal-catalyzed reactions. tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate has also been used in the synthesis of various heterocyclic compounds and as an inhibitor of enzymes. Additionally, tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate has been used as a stabilizer in the production of polymers, as a corrosion inhibitor, and as an antioxidant.

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate is not fully understood. However, it is believed that the compound interacts with a variety of enzymes, including proteases, kinases, and phosphatases. tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate is believed to inhibit the activity of these enzymes by binding to the active site of the enzyme and blocking the binding of the substrate. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate are not fully understood. However, it is believed that tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate can inhibit the activity of various enzymes, leading to a variety of effects. tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate has been shown to inhibit the activity of proteases, kinases, and phosphatases, which can lead to changes in cell signaling pathways and gene expression. Additionally, tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate has been shown to inhibit the production of reactive oxygen species, which can lead to a decrease in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate is its low toxicity and low volatility, making it a safe and cost-effective compound for research. Additionally, tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate is a versatile compound with a wide range of applications due to its unique properties. However, there are a few limitations to using tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate in laboratory experiments. tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate is a heterocyclic compound, meaning it is more difficult to synthesize than other compounds. Additionally, the mechanism of action of tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate is not fully understood, making it difficult to predict the effects of the compound.

Future Directions

There are a number of potential future directions for tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate research. One potential direction is to further investigate the mechanism of action of tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate and to identify the enzymes that it interacts with. Additionally, further research is needed to determine the effects of tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate on gene expression and cell signaling pathways. Additionally, further research is needed to determine the potential therapeutic applications of tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate and to develop more efficient synthesis methods. Finally, further research is needed to understand the potential toxicity and side effects of tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate.

Synthesis Methods

Tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate can be synthesized using a variety of methods. The most common method is the condensation reaction between tert-butyl piperazine-1-carboxylate and 3-amino-5-(trifluoromethyl)pyridin-2-yl chloride. This reaction is typically carried out in an anhydrous organic solvent, such as dimethylformamide (DMF). The reaction is typically heated to around 80°C and requires a catalyst, such as triethylamine, to facilitate the reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate involves the reaction of tert-butyl 4-(chloromethyl)piperazine-1-carboxylate with 3-amino-5-(trifluoromethyl)pyridine in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 4-(chloromethyl)piperazine-1-carboxylate", "3-amino-5-(trifluoromethyl)pyridine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve tert-butyl 4-(chloromethyl)piperazine-1-carboxylate in a suitable solvent (e.g. dichloromethane).", "Step 2: Add 3-amino-5-(trifluoromethyl)pyridine to the reaction mixture.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir for several hours at room temperature.", "Step 4: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS RN

2613382-96-8

Product Name

tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate

Molecular Formula

C15H21F3N4O2

Molecular Weight

346.3

Purity

95

Origin of Product

United States

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